molecular formula C12H14O4 B12995048 Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate

Cat. No.: B12995048
M. Wt: 222.24 g/mol
InChI Key: NSZQXNQNLVOXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylate group and a 4-methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate typically involves the reaction of 4-methoxyphenol with cyclopropanecarboxylic acid derivatives under specific conditions. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the 4-methoxyphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 1-(4-methoxyphenoxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O4/c1-14-9-3-5-10(6-4-9)16-12(7-8-12)11(13)15-2/h3-6H,7-8H2,1-2H3

InChI Key

NSZQXNQNLVOXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2(CC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.